molecular formula C9H7BFNO2S B14079982 (2-Fluoro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid

(2-Fluoro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid

Cat. No.: B14079982
M. Wt: 223.04 g/mol
InChI Key: AZFOKHMSTHLFJJ-UHFFFAOYSA-N
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Description

(2-Fluoro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a fluorine atom and a thiophene ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid typically involves the lithiation of 2-fluoro-6-(thiophen-3-yl)pyridine followed by reaction with a boron source. One common method includes:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow processes and the use of automated systems to handle the low-temperature reactions and subsequent purification steps.

Mechanism of Action

The primary mechanism of action for (2-Fluoro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves:

Comparison with Similar Compounds

Uniqueness: (2-Fluoro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid is unique due to its combination of a fluorine atom, a thiophene ring, and a pyridine ring, which together influence its reactivity and make it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C9H7BFNO2S

Molecular Weight

223.04 g/mol

IUPAC Name

(2-fluoro-6-thiophen-3-ylpyridin-3-yl)boronic acid

InChI

InChI=1S/C9H7BFNO2S/c11-9-7(10(13)14)1-2-8(12-9)6-3-4-15-5-6/h1-5,13-14H

InChI Key

AZFOKHMSTHLFJJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=C(C=C1)C2=CSC=C2)F)(O)O

Origin of Product

United States

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